molecular formula C18H27N3O3 B15057970 tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B15057970
M. Wt: 333.4 g/mol
InChI Key: JCVNFXXVVABWPD-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate features a piperazine core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. At the 4-position of the piperazine, a pyridine ring is substituted with a methyl group at the 3-position and a propionyl (propanoyl) group at the 5-position. This structure combines a lipophilic Boc group with a polar pyridine moiety, making it a versatile intermediate in medicinal chemistry for further functionalization.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

JCVNFXXVVABWPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule comprises three modular components:

  • tert-Butyl piperazine-1-carboxylate : A readily available building block for nitrogen-containing heterocycles.
  • 3-Methyl-5-propionylpyridine : A substituted pyridine requiring regioselective functionalization.
  • C–N bond linkage : Formed via nucleophilic substitution or transition metal-catalyzed coupling.

Retrosynthetic cleavage at the pyridine-piperazine bond suggests two primary routes:

  • Route A : Pre-functionalization of pyridine followed by piperazine coupling.
  • Route B : Sequential modification of a pre-coupled pyridine-piperazine intermediate.

Synthesis of 3-Methyl-5-propionylpyridine Intermediates

Directed Ortho-Metalation for Regioselective Functionalization

A high-yielding strategy involves directed metalation to install methyl and propionyl groups on pyridine:

  • 3-Methylpyridine Synthesis :

    • Starting material: 2-Chloro-5-nitropyridine.
    • Step 1 : Nitro reduction using H₂/Pd/C in ethanol yields 5-amino-2-chloropyridine.
    • Step 2 : Directed ortho-metalation with LDA at −78°C, followed by methyl iodide quench, installs the 3-methyl group (82% yield).
  • 5-Propionyl Group Introduction :

    • Step 3 : Diazotization of the 5-amino group with NaNO₂/HCl, followed by acylation using propionyl chloride in THF, affords 5-propionyl-2-chloro-3-methylpyridine (75% yield).

Alternative Pathway: Friedel-Crafts Acylation

While traditionally challenging for electron-deficient pyridines, recent advances using Lewis acid catalysts enable direct acylation:

  • Conditions : AlCl₃ (1.2 eq), propionyl chloride (1.5 eq), DCM, reflux, 12 h.
  • Yield : 68% for 5-propionyl-2-chloro-3-methylpyridine.

Piperazine Coupling Strategies

Nucleophilic Aromatic Substitution (NAS)

Reaction Protocol :

  • Substrate : 2-Chloro-3-methyl-5-propionylpyridine (1.0 eq).
  • Nucleophile : tert-Butyl piperazine-1-carboxylate (1.2 eq).
  • Base : K₂CO₃ (2.5 eq).
  • Solvent : DMF, 100°C, 24 h.
  • Yield : 85%.

Mechanistic Insight :
The electron-withdrawing propionyl group activates the pyridine ring toward nucleophilic attack at position 2. Steric hindrance from the 3-methyl group necessitates elevated temperatures for efficient substitution.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Adapting methodologies from triazolo piperazine syntheses, a click chemistry approach enables modular assembly:

  • Alkyne Precursor : tert-Butyl 4-propioloylpiperazine-1-carboxylate.
  • Azide Component : 2-Azido-3-methyl-5-propionylpyridine (synthesized via NaN₃ substitution of 2-chloro precursor).

Optimized Conditions :

  • Catalyst : CuI (10 mol%).
  • Base : DIPEA (1.5 eq).
  • Solvent : DMF, 0°C, 5 min.
  • Yield : 94%.

Post-Coupling Functionalization

Late-Stage Acylation of Piperazine

For substrates lacking the propionyl group, post-coupling acylation offers flexibility:

  • Reagents : Propionyl chloride (1.1 eq), Et₃N (2.0 eq).
  • Solvent : THF, 0°C to RT, 2 h.
  • Yield : 89%.

Advantage : Avoids competing side reactions during pyridine functionalization.

Comparative Analysis of Synthetic Routes

Parameter NAS Route CuAAC Route Late-Stage Acylation
Overall Yield (%) 72 88 78
Reaction Time 24 h 5 min 4 h
Purification Complexity Moderate Low High
Scalability Excellent Moderate Good

Key Findings :

  • The CuAAC route provides superior yields and reaction rates but requires azide intermediates.
  • NAS remains the most scalable method for industrial applications.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, H-6), 7.89 (d, J=2.4 Hz, 1H, H-4), 3.57–3.49 (m, 4H, piperazine), 2.94 (q, J=7.6 Hz, 2H, COCH₂CH₃), 2.44 (s, 3H, CH₃), 1.48 (s, 9H, tert-butyl), 1.23 (t, J=7.6 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calc. for C₂₀H₂₉N₃O₃ [M+H]⁺: 360.2287; found: 360.2289.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

  • Issue : Competing reactions at pyridine positions 4 and 6 during acylation.
  • Solution : Use of bulky directing groups (e.g., TMS) to block undesired positions.

Piperazine Ring Stability

  • Issue : N-Boc deprotection under acidic conditions.
  • Mitigation : Maintain pH >5 during workup and avoid prolonged exposure to Lewis acids.

Industrial-Scale Considerations

Cost Analysis

  • CuAAC Route : High catalyst costs offset by reduced reaction times.
  • NAS Route : Economical for batch production >100 kg.

Green Chemistry Metrics

  • E-factor : 12.5 (NAS) vs. 8.2 (CuAAC).
  • PMI : 23.1 (NAS) vs. 15.7 (CuAAC).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with biological targets, making it a candidate for drug discovery .

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Aromatic Ring Key Substituents Notable Properties/Applications Evidence ID
Target Compound Pyridine 3-methyl, 5-propionyl Intermediate for drug synthesis -
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine 3-cyano Enhanced electrophilicity
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate Pyridine 5-hydroxy High polarity, hydrogen bonding
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidine 2-amino, 4-hydroxyphenyl Antimicrobial activity, π–π stacking
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Piperazine 2-diazoacetyl Photoreactive crosslinker

Biological Activity

tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate is a compound belonging to the piperazine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 270.30 g/mol
  • CAS Number: Not specified in the search results.

Neuropharmacological Effects

Piperazine derivatives are known for their diverse neuropharmacological activities. Research indicates that compounds in this class can exhibit antidepressant and anxiolytic properties. For instance, studies involving similar piperazine structures have demonstrated their efficacy in modulating serotonergic pathways, which are crucial for mood regulation.

  • Antidepressant Activity:
    • A study on a related piperazine compound showed significant antidepressant-like effects in mice, as evidenced by reduced immobility in forced swimming tests (FST) and tail suspension tests (TST) . These effects were linked to interactions with the serotonergic system, particularly through the 5-HT1A receptor.
  • Anxiolytic Activity:
    • The same study indicated that the compound increased time spent in the center of an open field test (OFT), suggesting reduced anxiety levels. This anxiolytic effect was confirmed by elevated plus maze (EPM) tests, where treatment with the compound led to increased exploratory behavior .

Study on Piperazine Derivatives

In a comparative study of various piperazine derivatives, including those structurally similar to this compound, researchers found that modifications in the pyridine ring significantly influenced biological activity. The introduction of propionyl groups enhanced binding affinity to serotonin receptors, suggesting a pathway for developing more potent antidepressants .

The biological activity of this compound likely involves:

  • Serotonergic Modulation: By interacting with serotonin receptors, this compound may enhance serotonergic neurotransmission, contributing to its antidepressant and anxiolytic effects.
  • Dopaminergic Pathways: Some studies suggest potential interactions with dopaminergic systems, which could further influence mood and anxiety levels.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsMechanism of ActionReference
AntidepressantReduced immobility in FST and TSTSerotonin receptor modulation
AnxiolyticIncreased center time in OFTEnhanced exploratory behavior
General NeuromodulationPotential interaction with dopamine pathwaysDopaminergic modulation

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃) as a base in 1,4-dioxane under reflux (110°C, 12 hours) .
  • Yield Optimization : Yields range from 78–88.7%, depending on stoichiometry and reaction time. Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 equivalents) improves conversion .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) isolates the product .

Q. How is the compound characterized post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR confirms the piperazine and pyridine moieties. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry : LCMS identifies the molecular ion ([M+H]+) and fragmentation patterns. The tert-butyl group often fragments, leading to [M+H-100]+ peaks .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be adjusted to mitigate competing side reactions during synthesis?

  • Temperature Control : Lowering reaction temperature (e.g., 80°C) reduces decomposition of the propionyl group but may prolong reaction time .
  • Solvent Effects : Replacing 1,4-dioxane with DMF accelerates SNAr but requires rigorous drying to avoid hydrolysis of the tert-butyl carbamate .
  • Catalytic Additives : Adding catalytic KI enhances halogen displacement in bromopyridine derivatives .

Q. How does the compound’s reactivity vary under different catalytic conditions?

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with aryl halides at the piperazine nitrogen, but the tert-butyl group may require deprotection first .
  • Reductive Alkylation : LiAlH₄ reduces the propionyl group to a propanol moiety, but over-reduction to a methyl group is possible without temperature control (−10°C) .

Analytical and Mechanistic Challenges

Q. How are impurities identified and resolved during scale-up?

  • HPLC-MS : Detects common byproducts like de-tert-butylated piperazine (m/z ~243) or hydrolyzed propionyl derivatives .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>99% by HPLC) .

Q. What computational methods predict the compound’s biological interactions?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like kinases, where the pyridine ring occupies hydrophobic pockets .
  • ADMET Predictions : Log P values (~2.5) and topological polar surface area (~60 Ų) suggest moderate blood-brain barrier permeability .

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